molecular formula C7H13NO2 B15234435 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one

4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one

Cat. No.: B15234435
M. Wt: 143.18 g/mol
InChI Key: PLLXOHROLYFFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with a hydroxyl group and three methyl groups attached. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethyl-4-hydroxybutanoic acid with ammonia or an amine source, followed by cyclization to form the pyrrolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the lactam ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the hydroxyl and methyl groups.

    4-Hydroxy-2-pyrrolidinone: Similar structure but lacks the methyl groups.

    3,3,5-Trimethylpyrrolidin-2-one: Lacks the hydroxyl group.

Uniqueness: 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one is unique due to the presence of both the hydroxyl group and the three methyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential for diverse applications compared to its simpler analogs .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

4-hydroxy-3,3,5-trimethylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-4-5(9)7(2,3)6(10)8-4/h4-5,9H,1-3H3,(H,8,10)

InChI Key

PLLXOHROLYFFML-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(=O)N1)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.